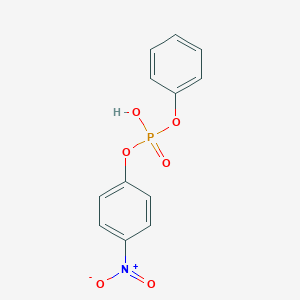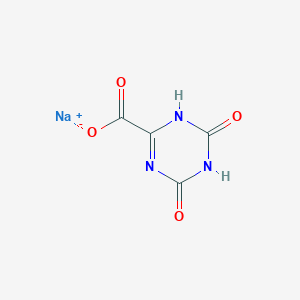![molecular formula C17H21N3O B231526 N-[1,3-bis(4-aminophenyl)propyl]acetamide CAS No. 17665-87-1](/img/structure/B231526.png)
N-[1,3-bis(4-aminophenyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(3-Acetamidopropylidene)dianiline is an organic compound with a complex structure that includes two aniline groups connected by a central carbon atom, which is further substituted with an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Acetamidopropylidene)dianiline typically involves the reaction of aniline with an appropriate aldehyde or ketone under acidic conditions. One common method is the Friedel-Crafts reaction, where aniline reacts with a carbonyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
On an industrial scale, the production of 4,4’-(3-Acetamidopropylidene)dianiline may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization, is essential to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(3-Acetamidopropylidene)dianiline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
4,4’-(3-Acetamidopropylidene)dianiline has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and resins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of epoxy resins and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-(3-Acetamidopropylidene)dianiline involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenedianiline: A related compound used in the production of polyurethanes and epoxy resins.
4,4’-Diaminodiphenylmethane: Another similar compound with applications in polymer chemistry.
Uniqueness
4,4’-(3-Acetamidopropylidene)dianiline is unique due to the presence of the acetamido group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
17665-87-1 |
|---|---|
Formule moléculaire |
C17H21N3O |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
N-[1,3-bis(4-aminophenyl)propyl]acetamide |
InChI |
InChI=1S/C17H21N3O/c1-12(21)20-17(14-5-9-16(19)10-6-14)11-4-13-2-7-15(18)8-3-13/h2-3,5-10,17H,4,11,18-19H2,1H3,(H,20,21) |
Clé InChI |
RHNCZCKFXXVROF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
SMILES canonique |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
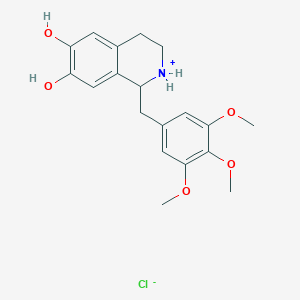
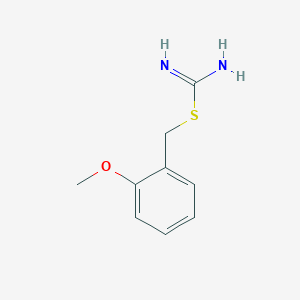
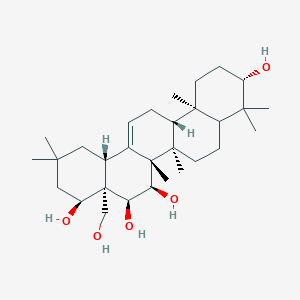

![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)

